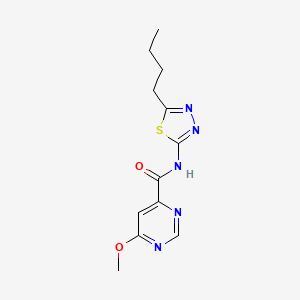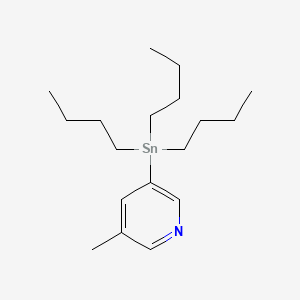
3-Methyl-5-(tributylstannyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(tributylstannyl)pyridine is a useful research compound. Its molecular formula is C18H33NSn and its molecular weight is 382.179. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis and Pharmacology
- Synthesis of Metabotropic Glutamate Receptor Antagonists : Research by Cosford et al. (2003) involved the synthesis of a potent mGlu5 receptor antagonist, which is more effective than earlier compounds in treating anxiety. This research highlights the role of pyridine derivatives in developing therapeutic agents with improved properties (Cosford et al., 2003).
2. Organic Chemistry and Catalysis
- Use in Cycloadditions : Sauer and Heldmann (1998) describe the use of Ethynyltributyltin in cycloadditions to synthesize functionalized pyridines. This shows the utility of tributylstannyl pyridine derivatives in organic synthesis, enabling the creation of complex molecules (Sauer & Heldmann, 1998).
- Methylation of Pyridines : A study by Grozavu et al. (2020) focused on the methylation of pyridines using hydrogen borrowing and feedstock chemicals like methanol. This research underlines the significance of pyridine derivatives in the development of new catalytic methods (Grozavu et al., 2020).
3. Material Science
- Synthesis of Polystyrenes Functionalized by Tri-n-butyltin Carboxylates : Dalil et al. (2000) discuss the synthesis of polystyrenes functionalized with tri-n-butyltin carboxylates, highlighting the role of such compounds in the development of new materials with potential applications in various industries (Dalil et al., 2000).
4. Corrosion Inhibition
- Pyridine Derivatives as Corrosion Inhibitors : Research by Ansari et al. (2014) demonstrates the effectiveness of pyridine derivatives as corrosion inhibitors for steel, highlighting their potential application in industrial settings (Ansari et al., 2014).
Mechanism of Action
Mode of Action
The mode of action of 3-Methyl-5-(tributylstannyl)pyridine is primarily through its involvement in Stille cross-coupling reactions . These reactions are a powerful tool for forming carbon-carbon bonds, which are crucial in the synthesis of a wide range of chemical compounds.
Biochemical Pathways
The biochemical pathways affected by this compound are related to its role in Stille cross-coupling reactions . The compound can act as a nucleophile, reacting with various electrophiles in the presence of a palladium catalyst to form new carbon-carbon bonds.
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via Stille cross-coupling reactions . This can lead to the synthesis of a wide range of chemical compounds, depending on the specific electrophiles used in the reaction.
Properties
IUPAC Name |
tributyl-(5-methylpyridin-3-yl)stannane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.3C4H9.Sn/c1-6-3-2-4-7-5-6;3*1-3-4-2;/h3-5H,1H3;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXALGLSLCXDRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,3,4,5,6-Pentafluorophenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzenesulfonate](/img/structure/B2920784.png)

![6-[(5-{[(2-fluorophenyl)methyl]sulfanyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2920788.png)
![1,3-Dimethyl-6-[methyl(prop-2-yn-1-yl)amino]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile](/img/structure/B2920789.png)

![N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-N'-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE](/img/structure/B2920792.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide](/img/structure/B2920794.png)
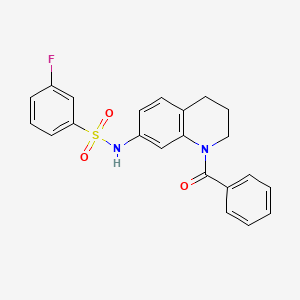
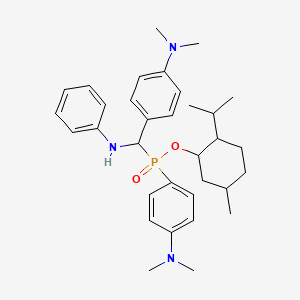
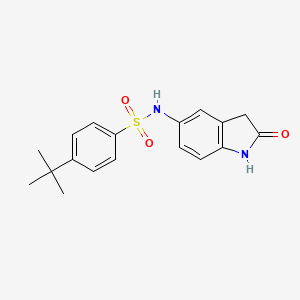
![(Z)-3-methoxy-1-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-4-carboxamide](/img/structure/B2920800.png)
![3-(4-chlorophenyl)-1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1H-pyrrole-2,5-dione](/img/structure/B2920804.png)
